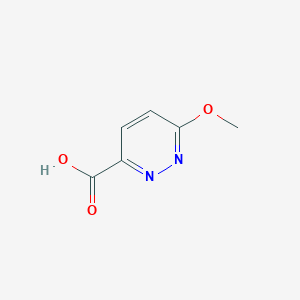
2-Amino-2',4'-difluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2’,4’-difluoroacetophenone, also known by its CAS number 643029-92-9, is a chemical compound with the formula C8H7F2NO . It is also known by other synonyms such as 2-AMINO-1-(2,4-DIFLUOROPHENYL)ETHANONE and 2,4-Difluorophenacylamine . It falls under the category of Pharmaceutical Intermediates and Bulk Drug Intermediates .
Molecular Structure Analysis
The molecular weight of 2-Amino-2’,4’-difluoroacetophenone is 171.14 and its exact mass is 171.049576 . Its molecular formula is C8H7F2NO . The compound has a topological polar surface area of 43.1, a heavy atom count of 12, and a complexity of 174 .Physical And Chemical Properties Analysis
2-Amino-2’,4’-difluoroacetophenone has a density of 1.3±0.1 g/cm3 . Its boiling point is 255.9±30.0 °C at 760 mmHg , and it has a flash point of 108.6±24.6 °C . The compound has a refractive index of 1.510 .Applications De Recherche Scientifique
Sensing and Detection
2-Aminoacetophenone (2-AA) serves as a significant metabolite produced by Pseudomonas aeruginosa, a pathogenic bacteria, marking its presence in water. It is identified as a biomarker for this bacteria in water systems. The detection of 2-AA, traditionally requiring elaborate and costly analytical techniques, can be efficiently conducted using a europium metal-organic framework (Eu-MOF). This luminescent sensing material offers a rapid, environmentally benign, and cost-effective method for the swift detection of Pseudomonas aeruginosa in water, especially beneficial for real-time monitoring of drinking water quality. The sensitivity, rapid response, and high-selectivity of Eu-MOF towards 2-AA, coupled with its resistance to common detection interference in drinking water, underscore its utility in monitoring water quality and ensuring public health safety (Guo et al., 2021).
Medical Diagnostics
2-Aminoacetophenone has been identified as a chemical indicator for Pseudomonas aeruginosa infection, particularly marking a decline in lung function among cystic fibrosis patients. The conventional detection methods, primarily laboratory-based, posed limitations in timely patient care. However, the advent of electrochemistry-based sensing strategies has paved the way for point-of-care devices capable of real-time detection. This method utilizes electrochemical signals from various electrode substrates to detect 2-AA in aqueous solutions, offering a practical approach for developing handheld diagnostic tools for identifying Pseudomonas aeruginosa infections in a non-invasive manner (Metters et al., 2014).
Environmental Monitoring
The presence of 2-Aminoacetophenone in wine is closely linked to the sensory phenomenon known as UTA ("untypical aging off-flavor"). The detection of this compound in wine, traditionally performed through gas chromatography and mass selective detection, is now possible through a more rapid and selective method. High-performance thin-layer chromatography with fluorescence detection (HPTLC-FLD) presents a quick and sensitive approach for determining AAP in wine, facilitating analyses well below the odor thresholds. This method represents a significant advancement in wine quality monitoring, providing a convenient and efficient alternative for quality assurance in the wine industry (Horlacher & Schwack, 2016).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . In case of a fire, use dry chemical, carbon dioxide or alcohol-resistant foam to extinguish .
Propriétés
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXLIJNSXGMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476745 |
Source


|
| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2,4-difluorophenyl)ethanone | |
CAS RN |
643029-92-9 |
Source


|
| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)
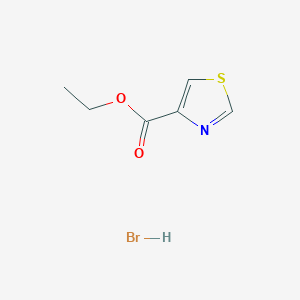
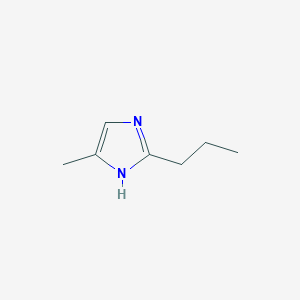
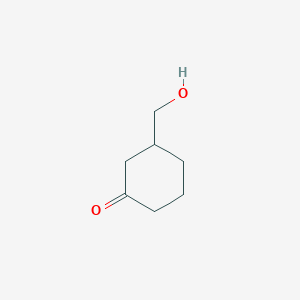

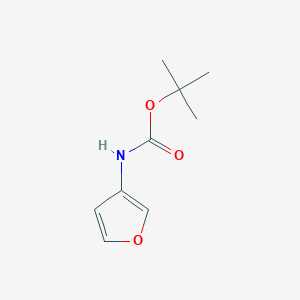
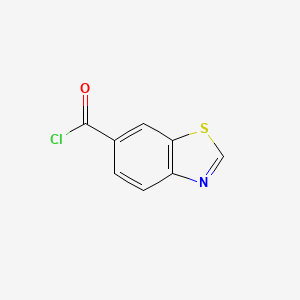
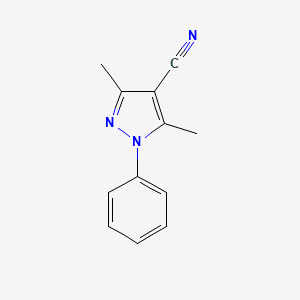
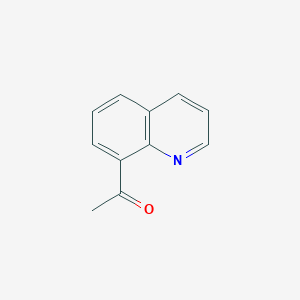
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

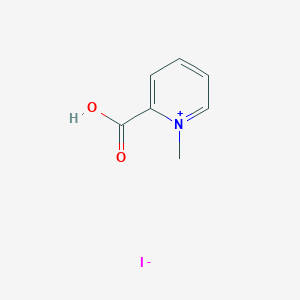
![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
